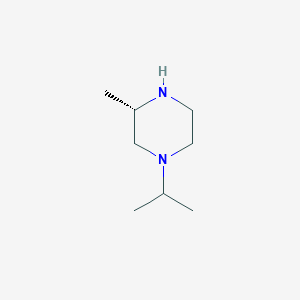
(S)-1-isopropyl-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-isopropyl-3-methylpiperazine is a chiral piperazine derivative with a specific stereochemistry. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-isopropyl-3-methylpiperazine typically involves the reaction of (S)-1-chloro-3-methyl-piperazine with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-1-isopropyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
(S)-1-isopropyl-3-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-isopropyl-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
1-Isopropyl-4-methyl-piperazine: Similar structure but with a different substitution pattern.
1-Isopropyl-3-ethyl-piperazine: Similar structure with an ethyl group instead of a methyl group.
1-Methyl-3-isopropyl-piperazine: Similar structure but with reversed positions of the isopropyl and methyl groups.
Uniqueness: (S)-1-isopropyl-3-methylpiperazine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its structural analogs. The presence of the (S)-configuration may influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3S)-3-methyl-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
YACAUMLIXMVUBX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(C)C |
Canonical SMILES |
CC1CN(CCN1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3,4-dihydro-5H-2-benzazepin-5-one](/img/structure/B1508189.png)
![Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1508191.png)
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1508193.png)
amino}-4,4-dimethylpentanoic acid](/img/structure/B1508203.png)



